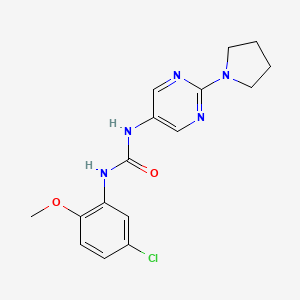![molecular formula C15H14N4O3 B2516805 4-(6-Acetyl-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzoesäure CAS No. 477870-10-3](/img/structure/B2516805.png)
4-(6-Acetyl-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzoesäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-Acetyl-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzenecarboxylic acid is a useful research compound. Its molecular formula is C15H14N4O3 and its molecular weight is 298.302. The purity is usually 95%.
BenchChem offers high-quality 4-(6-Acetyl-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzenecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-Acetyl-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzenecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Die Kristallstruktur dieser Verbindung wurde untersucht und enthüllte ihre dreidimensionale Anordnung und Bindungsmuster . Forscher nutzen solche Studien, um molekulare Wechselwirkungen zu verstehen, Reaktivität vorherzusagen und neue Materialien zu entwickeln.
- Triazolopyrimidin-Derivate haben antimikrobielle Aktivität gezeigt . Forscher untersuchen, ob diese Verbindung antibakterielle, antifungale oder antivirale Wirkungen zeigt.
- Verwandte Indol-Derivate haben entzündungshemmende und schmerzstillende Aktivitäten gezeigt . Forscher könnten untersuchen, ob diese Verbindung ähnliche Wirkungen aufweist.
Kristallographie und Strukturuntersuchungen
Antimikrobielle Mittel
Entzündungshemmende und Schmerzstillende Eigenschaften
Wirkmechanismus
Target of Action
Similar compounds, such as 1,2,4-triazolo[1,5-a]pyridine derivatives, have been found to act as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including inflammation, oxygen sensing, and signal transduction.
Mode of Action
Similar compounds have been reported to bind selectively to their targets, leading to inhibition or modulation of the target’s activity .
Biochemische Analyse
Biochemical Properties
4-(6-Acetyl-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzenecarboxylic acid plays a significant role in biochemical reactions due to its ability to bind with enzymes and proteins. This compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substances in the body . Additionally, it has been observed to interact with proteins involved in cell signaling pathways, such as kinases and phosphatases, thereby influencing cellular processes . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of the compound to the active sites of these biomolecules .
Cellular Effects
The effects of 4-(6-Acetyl-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzenecarboxylic acid on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, such as the MAPK and PI3K/Akt pathways . These pathways are crucial for cell proliferation, differentiation, and survival. Furthermore, 4-(6-Acetyl-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzenecarboxylic acid can affect gene expression by acting as a transcriptional regulator, thereby altering the expression of genes involved in cellular metabolism and stress responses .
Molecular Mechanism
At the molecular level, 4-(6-Acetyl-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzenecarboxylic acid exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting or activating their activity . For instance, it can inhibit the activity of certain kinases, leading to the downregulation of specific signaling pathways . Additionally, this compound can interact with DNA and RNA, influencing gene expression by modulating the activity of transcription factors . These interactions are often mediated by hydrogen bonds and van der Waals forces, which stabilize the binding of the compound to its target molecules .
Temporal Effects in Laboratory Settings
The temporal effects of 4-(6-Acetyl-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzenecarboxylic acid in laboratory settings have been studied extensively. Over time, this compound exhibits stability under various conditions, although it may undergo degradation in the presence of strong acids or bases . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These effects are crucial for understanding the potential therapeutic applications of this compound.
Dosage Effects in Animal Models
In animal models, the effects of 4-(6-Acetyl-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzenecarboxylic acid vary with dosage. At low doses, it has been observed to have beneficial effects, such as anti-inflammatory and antioxidant properties . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
4-(6-Acetyl-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzenecarboxylic acid is involved in several metabolic pathways. It is metabolized primarily by the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting it into various metabolites that can be excreted from the body . These metabolic pathways are essential for understanding the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of 4-(6-Acetyl-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzenecarboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes via active transport mechanisms, involving transporters such as ABC transporters . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 4-(6-Acetyl-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzenecarboxylic acid is crucial for its activity and function. This compound has been found to localize in the nucleus, where it can interact with DNA and transcription factors . Additionally, it can be found in the cytoplasm, where it interacts with various enzymes and signaling molecules . The localization of this compound is often directed by specific targeting signals and post-translational modifications that guide it to its site of action .
Eigenschaften
IUPAC Name |
4-(6-acetyl-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c1-8-12(9(2)20)13(19-15(18-8)16-7-17-19)10-3-5-11(6-4-10)14(21)22/h3-7,13H,1-2H3,(H,21,22)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBCURJYMNUBCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)C(=O)O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[4-(2,6-dimethoxyphenyl)-5-[(2-phenylacetamido)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2516722.png)
![2-Ethyl-6-(furan-2-ylmethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2516723.png)


![2-[1-(Cyclopropanesulfonyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2516731.png)





![1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole-2-thiol](/img/structure/B2516738.png)
![1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2516740.png)
![9-[2-(dibenzylamino)ethyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B2516741.png)

